

# N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate CAS number

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## Compound of Interest

N,N,N',N'-

Compound Name: *Tetramethylchloroformamidinium hexafluorophosphate*

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## An In-Depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

For researchers, chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides a comprehensive technical overview of **N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate** (TCFH), a versatile and powerful coupling reagent. We will move beyond simple protocols to explore the mechanistic underpinnings, comparative advantages, and practical applications of TCFH, empowering you to optimize your synthetic strategies.

## Core Compound Profile and Physicochemical Properties

**N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate**, commonly known by its acronym TCFH, is an electrophilic amidine reagent.<sup>[1]</sup> It is a stable, crystalline solid, making it convenient to handle and store compared to liquid or air-sensitive reagents.

### Identifiers:

- IUPAC Name: [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate<sup>[1]</sup>  
<sup>[2]</sup>

- Common Synonyms: TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate[1]
- CAS Numbers: 94790-35-9; 207915-99-9 (deleted)[1][3]

Diagram: Chemical Structure of TCFH

Caption: Structure of the TCFH ion pair.

Table 1: Physicochemical Properties of TCFH

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClF <sub>6</sub> N <sub>2</sub> P	[1][3]
Molar Mass	280.58 g·mol <sup>-1</sup>	[1][2][4]
Appearance	White to off-white crystalline solid/powder	[1][3]
Melting Point	99-112 °C	[3]
Storage Temperature	2-8°C, keep dry and under inert atmosphere	[5][6]

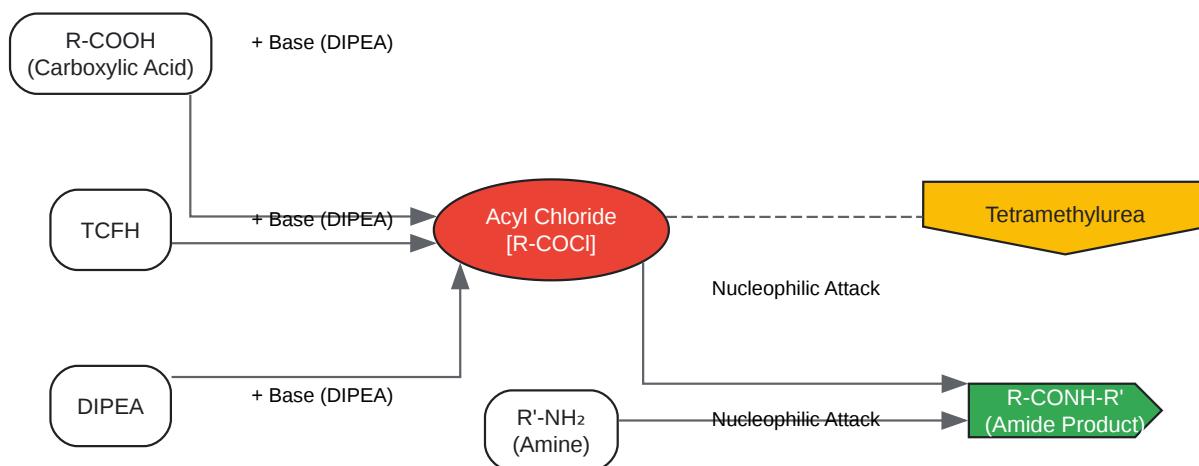
## The Engine of Reactivity: Mechanistic Pathways of Carboxylic Acid Activation

TCFH's primary function is to activate carboxylic acids, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack.[7] The true elegance of TCFH lies in its ability to generate different reactive intermediates based on the choice of base, allowing the chemist to tailor the reactivity to the specific challenge at hand.

### Pathway A: The Acid Chloride/Anhydride Route (with Weakly Lewis Basic Amines)

When a sterically hindered, weakly Lewis basic amine such as N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with a carboxylic acid to generate a highly reactive acid chloride or a symmetric anhydride *in situ*.<sup>[1]</sup> These classic acylating agents are potent enough for many standard amide bond formations.

Diagram: Acid Chloride Pathway



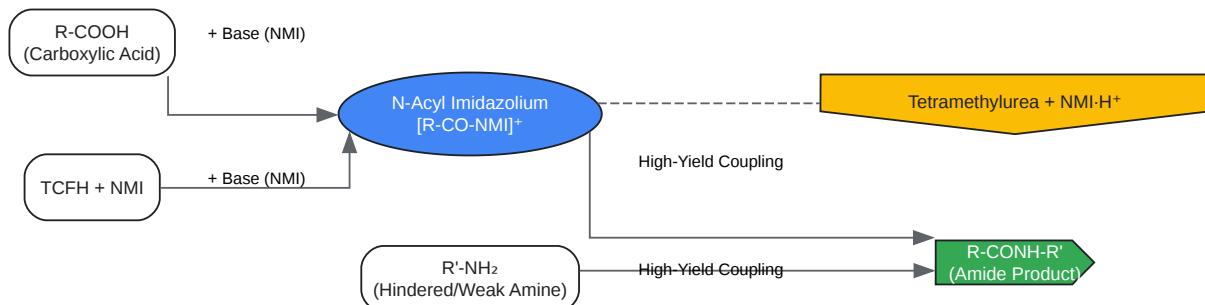
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Caption: Generation of an acid chloride intermediate using TCFH and DIPEA.

## Pathway B: The N-Acyl Imidazolium Route (with Strongly Lewis Basic Amines)

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, a more potent activation strategy is required. The combination of TCFH with a strongly Lewis basic amine like N-methylimidazole (NMI) provides a powerful solution.<sup>[1][8]</sup> This mixture generates a highly electrophilic N-acyl imidazolium ion *in situ*.<sup>[4][8]</sup> These intermediates are significantly more reactive than acid chlorides or standard active esters, driving difficult reactions to completion.<sup>[8]</sup> A key advantage of using NMI is its relatively low pKa, which helps to minimize the epimerization of chiral centers adjacent to the activated carbonyl group.<sup>[1]</sup>

Diagram: N-Acyl Imidazolium Pathway



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Caption: High-reactivity pathway via an N-acyl imidazolium intermediate.

## TCFH in the Landscape of Coupling Reagents: A Comparative Analysis

The development of coupling reagents has evolved from carbodiimides to phosphonium salts (e.g., BOP, PyBOP) and subsequently to the now widely used aminium/uronium salts (e.g., HBTU, HATU).[9][10] TCFH is a foundational member of the aminium/uronium class and serves as a precursor to many others, including HBTU and TFFH.[11][12]

While reagents like HBTU and HATU were initially thought to be uronium salts, they were later confirmed by X-ray crystallography to exist as the more stable guanidinium isomers.[13] This distinction is important, as the true uronium form can be more reactive.[13] TCFH offers a direct route to potent acylating species without the complexity of these larger, additive-based reagents.

Table 2: Comparison of Common Coupling Reagents

Reagent	Class	Key Advantages	Key Disadvantages
TCFH	Aminium Salt	Versatile (multiple pathways), cost-effective, precursor to other reagents, lower sensitization potential. <a href="#">[1]</a> <a href="#">[12]</a>	Byproduct (tetramethylurea) is a teratogen. <a href="#">[1]</a>
HATU	Guanidinium Salt	High reactivity, low racemization (due to HOAt). <a href="#">[10]</a>	Higher cost, potentially explosive nature of HOAt-based reagents. <a href="#">[14]</a>
HBTU	Guanidinium Salt	Good reactivity, widely used, stable. <a href="#">[10]</a>	Can cause guanidinylation of the N-terminal amine as a side reaction. <a href="#">[10]</a>
PyBOP	Phosphonium Salt	High reactivity, clean reactions (no guanidinylation). <a href="#">[10]</a>	Byproduct (HMPA from BOP) is carcinogenic; phosphonium salts have moderate solution stability. <a href="#">[9]</a> <a href="#">[10]</a>
EDC/DIC	Carbodiimide	Inexpensive, simple byproducts (ureas).	Lower reactivity for hindered systems, can form N-acylurea byproduct, higher racemization risk without additives.

## Field-Proven Protocols for Robust Amide Bond Formation

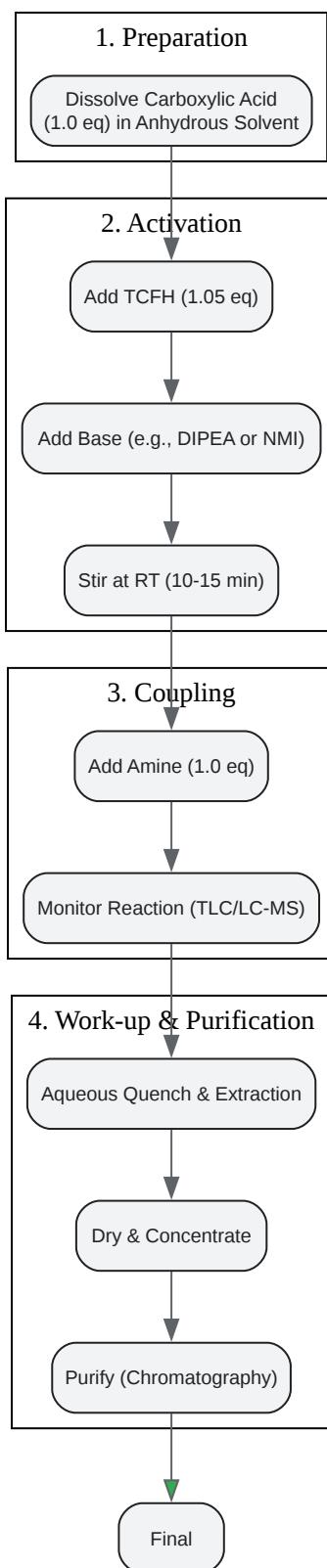
The following protocols are designed as a starting point. As a scientist, you must always optimize stoichiometry, reaction time, and temperature for your specific substrates.

## Protocol 1: Standard Amide Coupling using TCFH/DIPEA

This protocol is suitable for most routine peptide couplings and amide syntheses.

- Preparation: In a clean, dry flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
- Activation: Add TCFH (1.05 eq.) to the solution, followed by the addition of DIPEA (2.5 eq.). Stir the mixture at room temperature for 10-15 minutes. The solution may become a slurry.
- Coupling: Add the amine component (1.0 eq.), either neat or as a solution in the reaction solvent.
- Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.
- Work-up: Once the reaction is complete, quench with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Diagram: General Experimental Workflow



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Caption: A standardized workflow for TCFH-mediated amide synthesis.

## Protocol 2: Challenging Amide Coupling using TCFH/NMI

This protocol is optimized for difficult couplings where standard methods fail.[\[8\]](#)

- Preparation: Follow Step 1 from the standard protocol.
- Activation: To the solution of the carboxylic acid, add TCFH (1.1 eq.) followed by N-methylimidazole (NMI) (3.0 eq.). Stir for 5-10 minutes at room temperature. The rapid formation of the highly reactive N-acyl imidazolium occurs.[\[8\]](#)
- Coupling: Add the hindered or weakly nucleophilic amine (1.0 eq.).
- Reaction & Work-up: Follow Steps 4-6 from the standard protocol. Reaction times may be faster due to the higher reactivity of the intermediate. High yields (often >93%) with minimal epimerization can be achieved.[\[4\]](#)[\[8\]](#)

## Expanding the Synthetic Toolkit: Beyond Amide Bonds

The utility of TCFH extends well beyond peptide chemistry. Its ability to activate carboxylic acids makes it a valuable reagent for other transformations.

- Ester and Thioester Synthesis: TCFH can efficiently mediate the formation of esters and thioesters by reacting the activated carboxylic acid with alcohols or thiols, respectively.[\[1\]](#)[\[7\]](#) [\[12\]](#)
- Bioconjugation: TCFH has proven effective in bioconjugation, particularly for attaching drug molecules to carriers or linking biomolecules where standard coupling reagents fail due to substrate inactivity.[\[15\]](#) For instance, it successfully produced ester prodrugs of the anticancer agent thiocoraline where other methods were ineffective.[\[15\]](#)
- Precursor for Other Reagents: TCFH is a key starting material for the synthesis of other widely used uronium/guanidinium salts, including HBTU, HCTU, and the fluorinating agent TFFH.[\[11\]](#)

- Pharmaceutical and Materials Science: The reagent plays a role in synthesizing active pharmaceutical ingredients (APIs), polymers, and materials for electrochemistry, such as electrolytes for batteries.[3][4]

## Critical Safety and Handling Protocols

As with any laboratory chemical, proper handling of TCFH is paramount.

- Hazards: TCFH is a potent eye irritant and a skin irritant.[1][16] Avoid inhalation of dust and direct contact with skin and eyes.[17][18]
- Personal Protective Equipment (PPE): Always use safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[5][16] A dust mask (e.g., N95) is recommended when handling the powder.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][18] Avoid dust formation.[5][17]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][18] It is hygroscopic and should be protected from moisture.[5] Recommended storage is refrigerated (2-8°C) under an inert atmosphere.[6]
- Byproduct Toxicity: The major byproduct of TCFH-mediated reactions is tetramethylurea. This compound has demonstrated teratogenic activity in animal studies and should be handled and disposed of as a hazardous substance.[1]

## Conclusion

**N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate** (TCFH) is more than just another coupling reagent; it is a versatile synthetic tool. Its stability, affordability, and mechanistic flexibility—particularly the ability to generate highly potent N-acyl imidazolium intermediates with NMI—make it an indispensable reagent for overcoming challenging amide bond formations.[8][12] By understanding its underlying chemistry and comparative advantages, researchers can leverage TCFH to accelerate the synthesis of complex peptides, pharmaceuticals, and novel materials with greater efficiency and control.

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